4,7-Dimethyl-1,10-phenanthroline

Photosynthesis inhibition Electron transport Chloroplast assay

4,7-Dimethyl-1,10-phenanthroline (CAS 3248-05-3) is the definitive ligand for applications demanding quantifiably superior performance. The 4,7-dimethyl substitution delivers 31.6–50.1× greater photosynthetic electron transport inhibition (pI50=5.9), >2× DSSC efficiency gains, and significantly higher metal-complex stability constants (Cu/Fe/Co/Ni/Zn). Not interchangeable with unsubstituted phenanthroline or other isomers—differences in pKa shifts, host-guest binding modes, and redox tuning make substitution impossible. Choose 4,7-Dimethyl-1,10-phenanthroline for reproducible, publication-grade results.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
CAS No. 3248-05-3
Cat. No. B1295015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dimethyl-1,10-phenanthroline
CAS3248-05-3
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3=C(C=CN=C3C2=NC=C1)C
InChIInChI=1S/C14H12N2/c1-9-5-7-15-13-11(9)3-4-12-10(2)6-8-16-14(12)13/h3-8H,1-2H3
InChIKeyJIVLDFFWTQYGSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility22.4 mg/L (at 25 °C)
1.07e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dimethyl-1,10-phenanthroline CAS 3248-05-3: Baseline Properties and Compound Class Context


4,7-Dimethyl-1,10-phenanthroline (CAS 3248-05-3) is a methyl-substituted derivative of the 1,10-phenanthroline family, characterized by a rigid aromatic heterocyclic backbone with methyl groups at the 4 and 7 positions [1]. As a bidentate chelating ligand, it forms stable coordination complexes with a wide range of transition metal ions including Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) [2]. The 4,7-dimethyl substitution enhances the ligand's basicity relative to the unsubstituted parent compound, which directly influences its metal-binding affinity, redox properties, and performance in analytical and catalytic applications [3].

Why 4,7-Dimethyl-1,10-phenanthroline Cannot Be Substituted with Generic Phenanthroline Analogs in Critical Applications


Generic 1,10-phenanthroline and its derivatives are not interchangeable due to substantial, quantifiable differences in metal-binding stability, redox behavior, and biological activity driven by the position and nature of substituents. The 4,7-dimethyl substitution pattern in 4,7-Dimethyl-1,10-phenanthroline confers enhanced ligand basicity that translates into measurably higher complex stability constants compared to the parent 1,10-phenanthroline [1]. These differences manifest in divergent performance across multiple application-critical parameters: altered pKa shifts in supramolecular systems [2], significantly increased inhibitory potency in photosynthetic electron transport assays [3], and distinct redox tuning in coordination complexes for energy conversion devices [4]. Substitution with unmodified 1,10-phenanthroline or other methyl-substituted isomers would therefore yield non-equivalent experimental outcomes and suboptimal device performance.

4,7-Dimethyl-1,10-phenanthroline Quantitative Differentiation Evidence: Head-to-Head Comparative Data


Superior Inhibitory Potency of 4,7-Dimethyl-1,10-phenanthroline in Photosynthetic Electron Transport

In a direct head-to-head comparison of 1,10-phenanthroline derivatives as inhibitors of DCIP photoreduction in spinach chloroplasts, 4,7-Dimethyl-1,10-phenanthroline demonstrated the highest inhibitory potency among all compounds tested [1]. The pI50 (-log10 of molar concentration giving 50% inhibition) for 4,7-Dimethyl-1,10-phenanthroline was 5.9, compared to 4.4 for unsubstituted 1,10-phenanthroline and 4.2 for 5-methyl-1,10-phenanthroline [2]. This corresponds to an approximately 50-fold lower IC50 for the 4,7-dimethyl derivative relative to the parent compound, indicating substantially enhanced binding affinity or efficacy at the inhibition site [3]. Furthermore, the inhibition order for 4,7-Dimethyl-1,10-phenanthroline differed from that of both 1,10-phenanthroline and 5-methyl-1,10-phenanthroline, suggesting a distinct mechanism or binding mode not accessible to the other derivatives [4].

Photosynthesis inhibition Electron transport Chloroplast assay

Enhanced Stability of Copper(II) Ternary Complexes with 4,7-Dimethyl-1,10-phenanthroline

Potentiometric studies of ternary Cu(II) complexes with substituted 1,10-phenanthrolines and amino acids reveal a clear stability order: [Cu(dmphen)(aa)]⁺ > [Cu(phen)(aa)]⁺ > [Cu(nphen)(aa)]⁺, where dmphen is 4,7-dimethyl-1,10-phenanthroline, phen is unsubstituted 1,10-phenanthroline, and nphen is 5-nitro-1,10-phenanthroline [1]. This trend holds consistently across multiple amino acid partners (phenylalanine, tyrosine, tryptophan) and is attributed to the electron-donating effect of the 4,7-methyl groups, which increase ligand basicity and enhance metal-ligand binding [2]. The enhanced basicity of 4,7-dimethyl-1,10-phenanthroline relative to the parent phenanthroline is paralleled by increased stability of its metallic complexes [3]. Stepwise formation constants determined for bivalent Fe, Co, Ni, Cu, and Zn complexes further confirm this pattern across a broad range of transition metals [4].

Coordination chemistry Stability constants Copper complexes

Tunable Redox Mediation and Solar Cell Efficiency with 4,7-Dimethyl-1,10-phenanthroline Copper Complexes

Bis-phenanthroline copper complexes incorporating the 4,7-dimethyl-1,10-phenanthroline scaffold demonstrate significant performance advantages as redox mediators in dye-sensitized solar cells (DSSCs). A tetracoordinated [Cu(2-mesityl-4,7-dimethyl-1,10-phenanthroline)₂]⁺/²⁺ redox couple achieved an overall solar energy conversion efficiency of 4.4%, which is more than twice the efficiency of a benchmark Cu-based couple employing 2,9-dimethyl-1,10-phenanthroline ligands with a Cl-coordinated oxidized species [1]. The 4,7-dimethyl-substituted ligand framework contributes to high electrochemical reversibility and efficient dye regeneration kinetics, enabling fast counter-electrode reactions and high electron collection efficiency [2]. Furthermore, the oxidation half-wave potential E₁/₂(Cu²⁺|Cu⁺) of bis(1,10-phenanthroline) copper complexes can be tuned through modification of the diimine chelating scaffold, with 4,7-dimethyl substitution providing specific electrochemical tuning not achievable with unsubstituted ligands [3].

Dye-sensitized solar cells Redox mediators Electrochemistry

Contrasting Supramolecular pKa Shifts Distinguish 4,7-Dimethyl-1,10-phenanthroline from Parent Compound

When encapsulated by the cucurbituril host HMeQ[7], 4,7-Dimethyl-1,10-phenanthroline and unsubstituted 1,10-phenanthroline exhibit completely different pKa shift behaviors [1]. UV-vis absorption spectroscopy revealed that the HMeQ[7]-induced supramolecular pKa shifts for 4,7-Dimethyl-1,10-phenanthroline (guest 2) are entirely distinct from those of 1,10-phenanthroline (guest 1) [2]. NMR analysis demonstrated that this divergence originates from fundamentally different binding modes: 1,10-phenanthroline forms a half-inclusion complex (1⊂HMeQ[7]), whereas 4,7-Dimethyl-1,10-phenanthroline generates a double binding complex (2⊂HMeQ[7]∨2) that simultaneously exhibits both endo and exo binding interactions—a phenomenon not observed in conventional host-guest complexes [3]. Isothermal titration calorimetry (ITC) experiments further confirmed the formation of distinct 1:1 and 1:2 host-guest stoichiometries for the two guests [4].

Supramolecular chemistry Host-guest complexes pKa modulation

4,7-Dimethyl-1,10-phenanthroline Optimal Application Scenarios Driven by Quantitative Differentiation Evidence


High-Sensitivity Mechanistic Studies of Photosynthetic Electron Transport Inhibition

Based on the demonstrated 31.6- to 50.1-fold greater inhibitory potency relative to 1,10-phenanthroline and 5-methyl-1,10-phenanthroline (pI50 = 5.9 vs 4.4 and 4.2, respectively) [1], 4,7-Dimethyl-1,10-phenanthroline is the preferred reagent for investigations requiring sensitive probing of electron transport in chloroplasts. The substantially lower IC50 (~1.26 × 10⁻⁶ M) enables detection of subtle changes in photosynthetic electron flow while consuming significantly less compound. Additionally, the distinct inhibition order observed for this derivative compared to other phenanthrolines makes it uniquely suited for dissecting structure-activity relationships in photosystem II inhibitor design.

Coordination Chemistry Requiring Enhanced Transition Metal Complex Stability

For applications demanding robust metal-ligand binding, 4,7-Dimethyl-1,10-phenanthroline offers quantifiably superior performance. Potentiometric studies establish the stability order [Cu(dmphen)(aa)]⁺ > [Cu(phen)(aa)]⁺ > [Cu(nphen)(aa)]⁺ for ternary copper complexes with amino acids [2], while stepwise formation constant determinations across Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) confirm that enhanced ligand basicity translates directly to increased complex stability relative to the parent phenanthroline [3]. This makes 4,7-Dimethyl-1,10-phenanthroline the optimal ligand choice for analytical metal detection, catalytic cycles requiring long-term complex integrity, and metallodrug development where dissociation must be minimized.

High-Efficiency Copper-Based Redox Mediators for Dye-Sensitized Solar Cells

DSSC research and development programs should prioritize 4,7-Dimethyl-1,10-phenanthroline as the ligand scaffold for copper-based redox mediators based on the demonstrated >2× efficiency gain (4.4% overall conversion efficiency) over benchmark couples employing alternative phenanthroline ligands [4]. The combination of high electrochemical reversibility, efficient dye regeneration kinetics, and tunable oxidation potential achieved through 4,7-dimethyl substitution provides a quantifiable performance advantage that cannot be matched by unsubstituted or differently substituted phenanthroline frameworks. This ligand is therefore essential for advancing iodine-free redox shuttle technology in next-generation photovoltaic devices.

Supramolecular Systems Requiring Predictable and Distinct Host-Guest Binding Modes

When designing pH-responsive supramolecular assemblies or controlled-release systems with cucurbituril hosts, 4,7-Dimethyl-1,10-phenanthroline should be selected over unsubstituted 1,10-phenanthroline specifically when a double binding complex with simultaneous endo and exo interactions is desired. As demonstrated by Meng et al. [5], the 4,7-dimethyl substitution pattern induces a fundamentally different host-guest binding mode (2⊂HMeQ[7]∨2) compared to the half-inclusion complex formed by the parent compound (1⊂HMeQ[7]), resulting in completely distinct pKa shift behavior. This predictable, structure-dependent divergence enables rational design of stimuli-responsive materials where guest release kinetics must be precisely controlled.

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